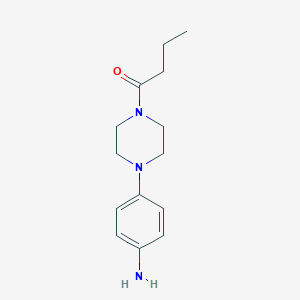![molecular formula C18H22N2OS B5799130 N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea, also known as DMPE-TU, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMPE-TU belongs to the class of thiourea derivatives, which have been widely studied for their diverse biological activities.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea exerts its anti-cancer effects by inhibiting the activity of the enzyme thioredoxin reductase (TrxR), which is involved in maintaining cellular redox balance. TrxR is overexpressed in many types of cancer cells, and its inhibition by N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been shown to affect various biochemical and physiological processes in cells. It can induce the expression of genes involved in apoptosis and cell cycle arrest, and it can also modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways. N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in regulating acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified, and it has been shown to have low toxicity in vitro and in vivo. However, its solubility in water is limited, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in the treatment of other diseases, such as inflammation and neurodegenerative disorders. Finally, research on the mechanism of action of N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea and its effects on cellular processes could lead to the development of new drugs with similar activities.
Métodos De Síntesis
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 2,3-dimethylphenyl isothiocyanate with 2-(4-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has been investigated for its potential therapeutic applications in various fields of scientific research. Its anti-cancer properties have been studied extensively, and it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-5-4-6-17(14(13)2)20-18(22)19-12-11-15-7-9-16(21-3)10-8-15/h4-10H,11-12H2,1-3H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZUANNPWNIDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)



![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)



![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)